molecular formula C14H11N3OS B6143389 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide CAS No. 301298-00-0

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide

Cat. No.: B6143389
CAS No.: 301298-00-0
M. Wt: 269.32 g/mol
InChI Key: JBCJJMFKFZTZRK-UHFFFAOYSA-N
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Description

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide is a chemical compound with the molecular formula C₁₄H₁₁N₃OS It is known for its unique structure, which includes a cyano group, a methyl group, a phenyl group, and a sulfanyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide typically involves the reaction of 2-methyl-6-sulfanylpyridine-3-carboxylic acid with phenylamine and a cyano group donor under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-cyano-2-methyl-N-phenyl-6-sulfanylnicotinamide
  • 5-cyano-2-methyl-N-phenyl-6-sulfanylbenzamide
  • 5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-2-carboxamide

Uniqueness

5-cyano-2-methyl-N-phenyl-6-sulfanylpyridine-3-carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-cyano-2-methyl-N-phenyl-6-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-12(7-10(8-15)14(19)16-9)13(18)17-11-5-3-2-4-6-11/h2-7H,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBCJJMFKFZTZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=S)N1)C#N)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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